molecular formula C24H15N3O3S B13751742 12-Oxo-N-phenyl-12H-phthaloperine-6-sulphonamide CAS No. 78197-01-0

12-Oxo-N-phenyl-12H-phthaloperine-6-sulphonamide

Katalognummer: B13751742
CAS-Nummer: 78197-01-0
Molekulargewicht: 425.5 g/mol
InChI-Schlüssel: QUIYYCNIFZFAID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

12-Oxo-N-phenyl-12H-phthaloperine-6-sulphonamide is a chemical compound with the molecular formula C20H12N2O3S It is known for its unique structure, which includes a phthaloperine core with a sulphonamide group and a phenyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 12-Oxo-N-phenyl-12H-phthaloperine-6-sulphonamide typically involves multi-step organic reactions. One common method includes the condensation of phthalic anhydride with aniline to form N-phenylphthalimide. This intermediate is then subjected to sulphonation using chlorosulfonic acid to introduce the sulphonamide group. The final step involves oxidation to form the 12-oxo group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and stringent quality control measures to ensure consistency.

Analyse Chemischer Reaktionen

Types of Reactions

12-Oxo-N-phenyl-12H-phthaloperine-6-sulphonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxo group to a hydroxyl group.

    Substitution: The phenyl and sulphonamide groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols, and catalysts like palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

12-Oxo-N-phenyl-12H-phthaloperine-6-sulphonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 12-Oxo-N-phenyl-12H-phthaloperine-6-sulphonamide involves its interaction with specific molecular targets. The sulphonamide group can bind to enzymes or receptors, inhibiting their activity. The phenyl and oxo groups contribute to the compound’s overall binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-phenylphthalimide: Lacks the sulphonamide and oxo groups, making it less reactive.

    Sulphanilamide: Contains a sulphonamide group but lacks the phthaloperine core.

    Phthalic anhydride: A precursor in the synthesis but lacks the phenyl and sulphonamide groups.

Uniqueness

12-Oxo-N-phenyl-12H-phthaloperine-6-sulphonamide is unique due to its combination of functional groups and structural features

Eigenschaften

78197-01-0

Molekularformel

C24H15N3O3S

Molekulargewicht

425.5 g/mol

IUPAC-Name

3-oxo-N-phenyl-2,11-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),4,6,8,10,12,14,16(20),17-nonaene-13-sulfonamide

InChI

InChI=1S/C24H15N3O3S/c28-24-18-11-5-4-10-17(18)23-25-22-20(31(29,30)26-16-8-2-1-3-9-16)14-13-15-7-6-12-19(21(15)22)27(23)24/h1-14,26H

InChI-Schlüssel

QUIYYCNIFZFAID-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=C3C4=C(C=CC=C4N5C(=N3)C6=CC=CC=C6C5=O)C=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.